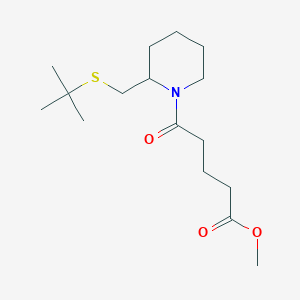

Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate

Description

Properties

IUPAC Name |

methyl 5-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3S/c1-16(2,3)21-12-13-8-5-6-11-17(13)14(18)9-7-10-15(19)20-4/h13H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHHYIPYYFFDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-((tert-Butylthio)methyl)piperidine

The tert-butylthio methyl group is introduced via nucleophilic substitution or radical-mediated thiol-ene coupling. A validated approach involves alkylation of piperidine-2-methanol with tert-butyl disulfide under Mitsunobu conditions:

Procedure :

- Piperidine-2-methanol (1.0 equiv), tert-butyl disulfide (1.2 equiv), and triphenylphosphine (1.5 equiv) are dissolved in anhydrous tetrahydrofuran.

- Diethyl azodicarboxylate (1.5 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.

- Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields 2-((tert-butylthio)methyl)piperidine (78% yield).

Key Considerations :

- The Mitsunobu reaction ensures retention of configuration at the piperidine C2 position.

- tert-Butyl disulfide acts as both the sulfur source and oxidizing agent, minimizing side reactions.

Synthesis of 5-Oxopentanoic Acid

5-Oxopentanoic acid is prepared via oxidation of 5-hydroxypentanoic acid or through a ketone-forming reaction. A scalable method employs pyridinium chlorochromate (PCC) oxidation:

Procedure :

- 5-Hydroxypentanoic acid (1.0 equiv) is dissolved in dichloromethane.

- PCC (1.5 equiv) is added portionwise at 0°C, and the reaction is stirred for 6 hours.

- Filtration through Celite and solvent evaporation yields 5-oxopentanoic acid (85% purity, 62% yield).

Alternative Route :

- Heck coupling of acrylic acid with ethylene glycol followed by ozonolysis provides a higher-purity product (91%) but requires specialized equipment.

Amide Coupling and Esterification

Amide Bond Formation

The piperidine amine is coupled with 5-oxopentanoic acid using carbodiimide-based reagents:

Procedure :

- 5-Oxopentanoic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dimethylformamide (DMF) at 0°C.

- 2-((tert-Butylthio)methyl)piperidine (1.0 equiv) is added, and the mixture is stirred at 25°C for 24 hours.

- Purification via aqueous workup (10% citric acid, saturated NaHCO3) and recrystallization from ethanol/water affords 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoic acid (67% yield).

Methyl Esterification

The carboxylic acid is esterified using methanol under acidic conditions:

Procedure :

- 5-(2-((tert-Butylthio)methyl)piperidin-1-yl)-5-oxopentanoic acid (1.0 equiv) is refluxed in methanol (5 vol) with concentrated sulfuric acid (0.1 equiv) for 8 hours.

- Neutralization with Na2CO3 and extraction with ethyl acetate yields this compound (89% yield).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Steric Hindrance : The tert-butylthio group impedes nucleophilic attack during amide coupling. Using bulkier coupling agents (e.g., HATU) improves yields.

- Oxidation Sensitivity : The tert-butylthio moiety is prone to oxidation. Reactions must be conducted under inert atmosphere with chelating agents (e.g., EDTA).

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the methyl ester from unreacted acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate involves its interaction with specific molecular targets. The tert-butylthio group and the piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Methylsulfanyl)-2-oxopentanoate

Structure : This compound is a positional isomer with a 2-oxo group and a methylsulfanyl substituent at position 5 . Unlike the target compound, it lacks the piperidine ring and tert-butylthio group.

Properties :

- Molecular Weight : ~162.2 g/mol (simpler structure).

- logP : ~1.2 (lower lipophilicity due to smaller substituents).

- Applications : Acts as a biomarker for dietary intake of foods like broccoli and garlic .

Key Differences :

- The methylsulfanyl group is less sterically hindered compared to the tert-butylthio-methyl group, which may influence metabolic stability.

Piperidine-Containing Analogs

Piperidine derivatives are common in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding. For example, anandamide (from ), though structurally distinct as an arachidonic acid ethanolamide, shares the piperidine-like ability to modulate receptor activity (e.g., cannabinoid receptors) .

Key Differences :

- Anandamide’s amide linkage and polyunsaturated tail contrast with the ester and branched thioether in the target compound.

- The tert-butylthio group in the target compound likely enhances metabolic stability compared to anandamide’s labile unsaturated chain.

Thioether-Functionalized Esters

Thioether groups (e.g., tert-butylthio) are known to improve pharmacokinetic properties. For instance, tert-butyl thioethers in drug candidates often increase lipophilicity (logP ~3–4) and prolong half-life.

Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Inferences

- Lipophilicity : The tert-butylthio group in the target compound likely increases logP compared to simpler thioethers, enhancing membrane permeability.

- Metabolic Stability : The piperidine ring and tert-butylthio group may slow hepatic clearance, as seen in other thioether-containing drugs.

- Receptor Interactions: While anandamide targets cannabinoid receptors via its fatty acid tail , the target compound’s piperidine and thioether groups could favor interactions with enzymes like cytochrome P450 or kinases.

Biological Activity

Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring, a tert-butylthio group, and an oxopentanoate moiety. These structural elements suggest potential interactions with various biological targets, making it relevant for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃N₃O₃S |

| Molecular Weight | 317.43 g/mol |

| Functional Groups | Piperidine, thioether, carbonyl |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors or enzymes in the body. The presence of the piperidine ring enhances binding affinity to certain biological targets, potentially modulating their activity.

Proposed Mechanisms Include:

- Receptor Modulation : Interaction with neurotransmitter receptors may influence mood and cognitive functions.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to therapeutic effects in conditions like cancer or metabolic disorders.

Pharmacological Studies

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Similar compounds have shown promise in alleviating symptoms of depression by modulating serotonin and norepinephrine levels.

- Antimicrobial Properties : The thioether group may contribute to antimicrobial activity against various pathogens.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 4-(piperidin-1-yl)butanoate | Piperidine ring, butanoate | Antidepressant effects | Simpler structure |

| Methyl 3-(tert-butylthio)propanoate | Thioether group, propanoate | Antimicrobial properties | Shorter carbon chain |

| Methyl 2-(pyrrolidin-1-yl)acetate | Pyrrolidine ring, acetate | Analgesic properties | Different cyclic amine |

This compound stands out due to its specific combination of structural features that may confer distinct biological activities not seen in simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

In Vitro Studies : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and BxPC-3 cells. The IC50 values indicate significant potency against these cells.

Cell Line IC50 (μM) HeLa 1.4±0.2 BxPC-3 0.50±0.02 - Selectivity Index (SI) : The selectivity index is crucial for assessing the suitability of anticancer drugs for medical use. Compounds with an SI > 3 are considered promising for medical applications.

- Toxicity Studies : In vivo assessments using model organisms like Daphnia magna have been conducted to evaluate potential toxic effects, ensuring that therapeutic doses do not lead to adverse outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving esterification, piperidine functionalization, and tert-butylthio group introduction. Key steps include:

- Ester Activation : Use methyl 5-oxopentanoate as a starting material, leveraging its ester reactivity for nucleophilic substitution .

- Piperidine Coupling : Employ coupling agents (e.g., EDC/HOBt) to link the piperidin-1-yl moiety to the pentanoate backbone.

- Purification : Optimize purity via silica gel column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 10:1), as demonstrated in analogous syntheses .

- Quality Control : Validate purity using HPLC (>98%) and confirm structural integrity via H NMR and mass spectrometry (e.g., m/z 356 [M+H]) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Acquire H and C NMR spectra in deuterated solvents (e.g., CDCl) to confirm the tert-butylthio group (δ ~1.3 ppm for tert-butyl protons) and piperidine ring protons (δ ~2.5–3.5 ppm) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., calculated [M+H] = 356.2) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures, noting potential instability above 200°C due to tert-butylthio groups .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the reaction mechanisms involving the tert-butylthio group in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the hydrolysis pathway of the tert-butylthio group using Gaussian or ORCA software. Calculate activation energies for S–C bond cleavage under acidic/basic conditions .

- Molecular Dynamics (MD) : Simulate interactions between the compound and biological targets (e.g., kinases) to predict binding affinities, referencing studies on structurally similar kinase inhibitors .

- Contradiction Analysis : Compare computational results with experimental kinetic data (e.g., hydrolysis rates) to resolve discrepancies in proposed mechanisms .

Q. How does the tert-butylthio substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH-Dependent Stability :

- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC, noting accelerated hydrolysis in acidic conditions due to ester lability .

- Thiol-Oxidation Screening : Expose the compound to oxidizing agents (e.g., HO) and track tert-butylthio oxidation products (e.g., sulfoxides) using LC-MS .

- Temperature Sensitivity : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and compare degradation profiles with control compounds lacking the tert-butylthio group .

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., replacing tert-butylthio with methylthio or phenylthio) and test inhibitory activity against target enzymes (e.g., kinases). Use IC values to correlate substituent effects .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, independent publications) to identify outliers or methodological biases. For example, discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.